2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
The study of thiazolo[5,4-b]pyridin derivatives contributes to the field of organic chemistry by exploring synthetic routes and chemical properties of thiazole and pyridine-containing compounds. For example, the synthesis of thiazole derivatives involves various strategies, including cyclization reactions and the use of bromoacetophenones, which are key for generating compounds with potential biological activities. These methodologies offer a foundation for developing novel compounds with improved pharmacological profiles or material properties (Teitei, 1980).
Anticancer Research
In anticancer research, thiazole and pyridine derivatives demonstrate potential efficacy against various cancer cell lines. The design and synthesis of these compounds, as well as their structure-activity relationships, are crucial for identifying new therapeutic agents. For instance, compounds with thiazole-pyridine scaffolds have shown antitumor activity against U937 cancer cells, indicating their relevance in the development of cancer therapies (Bera et al., 2021).
Material Science
In material science, derivatives of thiazolo[5,4-b]pyridin and related structures contribute to the development of novel materials with unique properties. For instance, heteroarene-fused π-conjugated main-chain polymers containing thiazole units have been synthesized and investigated for their application in photovoltaic devices. These studies highlight the role of such compounds in advancing materials for energy conversion and storage (Lee et al., 2010).
Antimicrobial and Antifungal Activities
Compounds containing thiazolo[5,4-b]pyridin moieties have been explored for their antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents. Research in this area focuses on the synthesis of novel compounds and evaluation of their efficacy against various bacterial and fungal strains, contributing to the discovery of new drugs to combat resistant microbial infections (Saeed et al., 2008).
Mechanism of Action
Target of Action
It’s known that thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .
properties
IUPAC Name |
2-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-8-9-13(19-24-16-7-4-10-22-20(16)26-19)11-17(12)23-18(25)14-5-2-3-6-15(14)21/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCYPINQNDKRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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